molecular formula C17H17N3O2 B2777182 N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide CAS No. 2094454-24-5

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide

Cat. No. B2777182
CAS RN: 2094454-24-5
M. Wt: 295.342
InChI Key: NXKLVWWVOHDWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide, commonly known as PEPCK-INH, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PEPCK-INH is an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme that plays a critical role in gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate sources such as amino acids and fatty acids.

Mechanism of Action

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH inhibits the activity of this compound, which is a critical enzyme in gluconeogenesis. By inhibiting this compound, this compound-INH reduces the production of glucose from non-carbohydrate sources, which can improve glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound-INH has been shown to reduce hepatic glucose production, improve glucose tolerance, and improve lipid metabolism in animal models of diabetes and obesity. It has also been shown to reduce body weight and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH is a valuable tool for studying the role of this compound in gluconeogenesis and the regulation of glucose and lipid metabolism. However, it is important to note that this compound-INH is not selective for this compound and may inhibit other enzymes as well. Additionally, this compound-INH may have off-target effects that need to be taken into consideration when interpreting experimental results.

Future Directions

There are several potential future directions for N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH research. One area of interest is the development of more selective inhibitors of this compound that do not have off-target effects. Another area of interest is the study of the long-term effects of this compound inhibition on glucose and lipid metabolism. Additionally, this compound-INH may have potential applications in the treatment of other metabolic disorders beyond type 2 diabetes and obesity.

Synthesis Methods

The synthesis of N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH involves the reaction of 4-aminopyridine-3-carboxamide with 4-(bromomethyl)benzoic acid to form the intermediate compound 4-[4-(bromomethyl)phenyl]pyridine-3-carboxamide. This intermediate is then reacted with N-(prop-2-en-1-yl)ethane-1,2-diamine to produce the final product, this compound.

Scientific Research Applications

N-{4-[1-(prop-2-enamido)ethyl]phenyl}pyridine-4-carboxamide-INH has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. This compound-INH has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce hepatic glucose production and improve lipid metabolism.

properties

IUPAC Name

N-[4-[1-(prop-2-enoylamino)ethyl]phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-16(21)19-12(2)13-4-6-15(7-5-13)20-17(22)14-8-10-18-11-9-14/h3-12H,1H2,2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKLVWWVOHDWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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